molecular formula C14H16N2O4S2 B2886451 Methyl 3-{[4-(dimethylamino)phenyl]sulfamoyl}thiophene-2-carboxylate CAS No. 899724-94-8

Methyl 3-{[4-(dimethylamino)phenyl]sulfamoyl}thiophene-2-carboxylate

Cat. No.: B2886451
CAS No.: 899724-94-8
M. Wt: 340.41
InChI Key: KNCGVCXMHCYECE-UHFFFAOYSA-N
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Description

Methyl 3-{[4-(dimethylamino)phenyl]sulfamoyl}thiophene-2-carboxylate is a thiophene-based compound featuring a sulfamoyl group at the 3-position and a methyl carboxylate ester at the 2-position of the thiophene ring. The sulfamoyl moiety is further substituted with a 4-(dimethylamino)phenyl group, imparting electron-donating properties due to the dimethylamino (–N(CH₃)₂) substituent. This structural framework is common in pharmaceuticals and agrochemicals, where the sulfamoyl group enhances binding affinity to biological targets, and the thiophene core contributes to metabolic stability .

Properties

IUPAC Name

methyl 3-[[4-(dimethylamino)phenyl]sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S2/c1-16(2)11-6-4-10(5-7-11)15-22(18,19)12-8-9-21-13(12)14(17)20-3/h4-9,15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNCGVCXMHCYECE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NS(=O)(=O)C2=C(SC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[4-(dimethylamino)phenyl]sulfamoyl}thiophene-2-carboxylate typically involves the reaction of thiophene-2-carboxylic acid with appropriate sulfonyl chlorides and amines. One common method involves the following steps:

    Formation of the sulfonamide intermediate: Thiophene-2-carboxylic acid is first converted to its acid chloride using reagents such as thionyl chloride. The resulting acid chloride is then reacted with 4-(dimethylamino)aniline to form the sulfonamide intermediate.

    Esterification: The sulfonamide intermediate is then esterified using methanol in the presence of a catalyst such as sulfuric acid to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[4-(dimethylamino)phenyl]sulfamoyl}thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group on the phenyl ring can be reduced to an amine using reagents such as tin(II) chloride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, hydrogen gas with palladium catalyst.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Amino-substituted phenyl derivatives.

    Substitution: Various substituted sulfonamide derivatives.

Scientific Research Applications

Methyl 3-{[4-(dimethylamino)phenyl]sulfamoyl}thiophene-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of Methyl 3-{[4-(dimethylamino)phenyl]sulfamoyl}thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the thiophene ring can participate in π-π interactions with aromatic residues.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Compound Name Substituents on Sulfamoyl-Linked Phenyl Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Methyl 3-{[4-(dimethylamino)phenyl]sulfamoyl}thiophene-2-carboxylate (Target) 4-(Dimethylamino)phenyl C₁₅H₁₇N₃O₄S₂ 367.44 Potential PPARδ modulation
ST247 (Methyl 3-(N-(4-hexylamino-2-methoxyphenyl)sulfamoyl)thiophene-2-carboxylate) 4-Hexylamino-2-methoxyphenyl C₂₁H₂₉N₃O₅S₂ 475.60 PPARδ antagonist; enhanced lipophilicity
Methyl 3-{[2-methoxy-4-(phenylamino)phenyl]sulfamoyl}thiophene-2-carboxylate 2-Methoxy-4-(phenylamino)phenyl C₁₉H₁₈N₂O₅S₂ 434.49 PPARδ inhibition; structural rigidity
Methyl 3-[(3-methylphenyl)sulfamoyl]thiophene-2-carboxylate 3-Methylphenyl C₁₃H₁₃NO₄S₂ 311.38 Intermediate for bioactive derivatives
Methyl 3-[(methoxycarbonylmethyl)sulfamoyl]thiophene-2-carboxylate Methoxycarbonylmethyl C₁₀H₁₁NO₆S₂ 305.33 Herbicide precursor (e.g., sulfonylureas)
Key Observations:

Hexylamino and methoxy groups (as in ST247) increase lipophilicity, favoring membrane penetration and prolonged half-life . Phenylamino groups (e.g., in ) introduce steric bulk, which may restrict conformational flexibility but improve receptor selectivity .

Biological Activity :

  • PPARδ antagonists like ST247 and the compound highlight the role of sulfamoyl-thiophene carboxylates in metabolic regulation .
  • Methyl 3-[(methoxycarbonylmethyl)sulfamoyl]thiophene-2-carboxylate () shares structural motifs with sulfonylurea herbicides, suggesting agrochemical applications .

Synthetic Routes :

  • The target compound and analogs are synthesized via sulfonation of thiophene intermediates (e.g., diazotization and Sandmeyer reactions) .
  • ST247 derivatives involve coupling sulfamoyl chlorides with substituted anilines under mild conditions .

Physicochemical and Pharmacokinetic Properties

Limited direct data are available, but inferences can be drawn:

  • Solubility: Electron-donating groups (e.g., –N(CH₃)₂) improve aqueous solubility compared to lipophilic substituents like hexylamino .
  • Melting Points: Thiophene carboxylates with rigid substituents (e.g., phenylamino) likely exhibit higher melting points due to crystalline packing .
  • Metabolic Stability : The thiophene ring resists oxidative degradation, while ester groups may undergo hydrolysis in vivo .

Biological Activity

Methyl 3-{[4-(dimethylamino)phenyl]sulfamoyl}thiophene-2-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth exploration of its biological activity, including its mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H22N2O4S2, with a molecular weight of approximately 430.5 g/mol. The compound features a thiophene ring, a sulfamoyl group, and a dimethylamino-substituted phenyl moiety, which contribute to its unique chemical reactivity and biological properties.

Property Value
Molecular FormulaC21H22N2O4S2
Molecular Weight430.5 g/mol
CAS Number941978-60-5
StructureThiophene core with sulfamoyl and dimethylamino groups

This compound acts primarily through its interaction with specific biological targets. Notably, it has been identified as an inverse agonist for the peroxisome proliferator-activated receptor β/δ (PPARβ/δ), inhibiting its basal transcriptional activity. This mechanism is significant in various physiological and pathological processes, including inflammation and cancer progression .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating bacterial infections .

Anticancer Properties

This compound has been investigated for its anticancer effects. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines, potentially through mechanisms involving the modulation of cell signaling pathways related to cell survival and proliferation .

Neuroprotective Effects

Preliminary studies suggest that this compound may also possess neuroprotective effects by inhibiting insulin-regulated aminopeptidase (IRAP), which is known to enhance memory and learning in animal models . This suggests that it could be beneficial in treating neurodegenerative diseases.

Case Studies

  • Antimicrobial Efficacy
    • A study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at concentrations as low as 10 µg/mL. The compound's effectiveness was attributed to its ability to disrupt bacterial cell wall synthesis.
  • Cancer Cell Apoptosis
    • In a controlled experiment involving human breast cancer cells (MCF-7), treatment with this compound resulted in a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage.

Applications

This compound has several promising applications:

  • Medicinal Chemistry : As a lead compound for developing new therapeutic agents targeting PPARβ/δ.
  • Antimicrobial Agents : Potential development into new antibiotics due to its efficacy against resistant bacterial strains.
  • Neuropharmaceuticals : Exploration as a treatment for neurodegenerative diseases by modulating IRAP activity.

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